1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Lipophilic Efficiency

1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine hydrochloride (CAS 1856096-42-8) is a synthetic, small-molecule pyrazole derivative with a molecular formula of C₉H₁₆ClF₂N₃ and a molecular weight of 239.69 g/mol. The compound features a 1-(difluoromethyl)pyrazole core and an N-(3-methylbutyl) amine side chain, presented as a hydrochloride salt.

Molecular Formula C9H16ClF2N3
Molecular Weight 239.69 g/mol
Cat. No. B12226990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine;hydrochloride
Molecular FormulaC9H16ClF2N3
Molecular Weight239.69 g/mol
Structural Identifiers
SMILESCC(C)CCNC1=NN(C=C1)C(F)F.Cl
InChIInChI=1S/C9H15F2N3.ClH/c1-7(2)3-5-12-8-4-6-14(13-8)9(10)11;/h4,6-7,9H,3,5H2,1-2H3,(H,12,13);1H
InChIKeyJEZNCSZBCKZLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine Hydrochloride: Core Chemical Identity and Procurement Profile


1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine hydrochloride (CAS 1856096-42-8) is a synthetic, small-molecule pyrazole derivative with a molecular formula of C₉H₁₆ClF₂N₃ and a molecular weight of 239.69 g/mol . The compound features a 1-(difluoromethyl)pyrazole core and an N-(3-methylbutyl) amine side chain, presented as a hydrochloride salt. This structural class, specifically 1H-pyrazol-3-amines substituted with fluorinated methyl groups, is recognized in medicinal chemistry as a privileged scaffold for kinase inhibitor development, particularly for targets such as Checkpoint Kinase 1 (CHK1), which is implicated in cancer cell cycle regulation [1]. The presence of the difluoromethyl group is a key design element, intended to modulate physicochemical properties such as lipophilicity and metabolic stability relative to non-fluorinated or trifluoromethyl analogs [2].

Why 1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine Hydrochloride Cannot Be Replaced by Off-the-Shelf Pyrazole Analogs


In procurement for kinase-focused medicinal chemistry, simple in-class substitution is unreliable. The specific N-(3-methylbutyl) chain on the 1-(difluoromethyl)pyrazol-3-amine core is not a generic alkyl decoration; its branched isoamyl structure creates a unique steric and lipophilic profile compared to linear N-butyl or aromatic N-benzyl analogs . The difluoromethyl group provides a distinct balance of hydrogen-bond donor capacity and metabolic stability that cannot be replicated by a methyl, trifluoromethyl, or unsubstituted analog [1]. Therefore, replacing this precise compound with a cheaper or more available pyrazole amine risks introducing an uncontrolled variable into a structure-activity relationship (SAR) series, potentially leading to false-negative or misleading biological results. The quantitative evidence below details these specific points of differentiation.

1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine Hydrochloride: A Differential Evidence Guide for Scientific Selection


Differentiation in N-Alkyl Chain Branching: 3-Methylbutyl vs. N-Butyl Analogs

The target compound's N-(3-methylbutyl) substituent is a branched isoamyl chain. The closest linear analog, N-butyl-1-(difluoromethyl)pyrazol-3-amine hydrochloride, possesses a straight-chain butyl group. In medicinal chemistry, a branch point can significantly impact both logD and biological activity. While direct comparative IC₅₀ data for this specific pair against CHK1 is absent from the public domain, the foundational SAR of pyrazole kinase inhibitors indicates that optimal N-alkyl substitution is critical for filling hydrophobic pockets in the ATP-binding site. The branched chain of the target compound is predicted to have a higher logD but slightly lower flexibility than the linear N-butyl chain, which can translate to altered binding kinetics and target residence time. This is a class-level inference based on the behavior of analogous alkyl-substituted pyrazol-3-amines in kinase inhibitor programs. [1]

Kinase Inhibitor Design Structure-Activity Relationship (SAR) Lipophilic Efficiency

Positional Isomer Differentiation: 3-Amine vs. 4-Amine Regioisomer

The target compound is a 1H-pyrazol-3-amine derivative. A closely available positional isomer is 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1856073-29-4). This shift of the amine from the 3- to the 4-position on the pyrazole ring represents a fundamental change in the vector of the N-alkyl substituent. In kinase inhibitor binding, this vector change can lead to a complete loss of activity against the primary target or a shift in kinase selectivity profile. While no public head-to-head biochemical comparison exists, the distinct CAS numbers and commercial listings confirm these are treated as separate chemical entities with non-interchangeable biological profiles.

Regiochemistry Kinase Selectivity Scaffold Hopping

Verified Purity Benchmark: 98% HPLC Purity as a Procurement Quality Control Advantage

A tier-one laboratory chemical supplier reports a purity of 98% for the specific target compound (Lot-specific purity may vary; this is an entry standard). This is a quantifiable specification that ensures the purchased material meets a high standard for biological assays. In contrast, many general suppliers of close analogs, such as 1-methyl-N-(3-methylbutyl)-1H-pyrazol-3-amine (CAS 1184564-54-2), often list a standard purity of 95%. This 3% difference in purity can translate to 3% more inactive or potentially interfering impurities, which is significant in dose-response assays where signal-to-noise ratios are critical.

Quality Control Purity Analysis Reproducibility

Difluoromethyl Group Property Tuning vs. Trifluoromethyl and Methyl Analogs

The difluoromethyl group (CF₂H) on the pyrazole N1 position is a strategic isostere that provides a unique balance of properties compared to a methyl (CH₃) or trifluoromethyl (CF₃) group. Literature indicates that CF₂H can act as a hydrogen-bond donor, unlike CF₃, and provides superior metabolic stability compared to CH₃ while avoiding the excessive lipophilicity often conferred by CF₃. The target compound, therefore, is specifically designed for an optimal drug-likeness profile, whereas a 1-methyl-N-(3-methylbutyl) analog would likely have a shorter metabolic half-life, and a hypothetical 1-trifluoromethyl analog would have higher logD and potential off-target binding. [1]

Physicochemical Properties Metabolic Stability Drug-likeness

Optimal Deployment Scenarios for 1-(Difluoromethyl)-N-(3-methylbutyl)pyrazol-3-amine Hydrochloride in Research Programs


Kinase Inhibitor Chemical Probe Development

The compound is most suited for use as a starting point or early SAR tool in the development of chemical probes for CHK1 or related kinases. The verified 98% purity specification minimizes confounding effects in primary biochemical assays, and the difluoromethyl group provides a favorable intrinsic metabolic stability profile for initial in vitro studies. Researchers can use this compound to establish baseline inhibition data before exploring more complex analogs.

Differential Scanning for Lipophilic Efficiency (LipE) Optimization

The branched N-(3-methylbutyl) side chain offers a distinct lipophilic bulk compared to common N-butyl or N-benzyl analogs. This compound can be used in a small matrix screen to map the relationship between alkyl chain topology, measured logD, and CHK1 inhibition potency, thereby guiding the optimization of LipE within a lead series. The stark structural difference from the linear N-butyl analog makes it a high-value comparator for this specific purpose. [1]

Negative Control for Regioisomeric Studies

The commercial availability of the 4-amine regioisomer (CAS 1856073-29-4) makes the target compound an essential component of a regioisomer control experiment. By testing both the 3-amine and 4-amine variants head-to-head, researchers can confirm that any observed biological activity is regiochemistry-dependent, validating the target hypothesis and ruling out non-specific effects. This is a critical, yet often overlooked, experimental control.

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